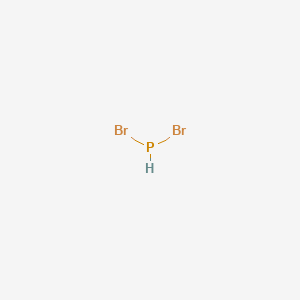
Phosphonous dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonous dibromide is a chemical compound characterized by the presence of phosphorus and bromine atoms. It is known for its reactivity and is used in various chemical synthesis processes. The compound is typically a colorless liquid with a pungent odor and is highly reactive, especially with water and alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphonous dibromide can be synthesized through the reaction of phosphorus tribromide with olefins. For example, the ultraviolet irradiation of a mixture of ethylene and phosphorus tribromide yields 2-bromoethylthis compound . This reaction can also be carried out thermally at 150°C in the absence of any added initiator, resulting in a higher yield .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of phosphorus tribromide to olefins under specific conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to manage the exothermic nature of the reaction and to prevent the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: Phosphonous dibromide undergoes various chemical reactions, including:
Addition Reactions: It reacts with olefins to form β-bromoalkylphosphonous dibromides.
Oxidation Reactions: It can be oxidized to form phosphonic acids.
Substitution Reactions: It reacts with alcohols to form alkyl bromides and phosphonic acids.
Common Reagents and Conditions:
Ultraviolet Irradiation: Used for the addition of this compound to olefins.
Thermal Conditions: High temperatures (e.g., 150°C) are used for thermal addition reactions.
Oxidizing Agents: Used for the oxidation of this compound to phosphonic acids.
Major Products:
β-Bromoalkylphosphonous Dibromides: Formed from the addition of this compound to olefins.
Phosphonic Acids: Formed from the oxidation of this compound.
Alkyl Bromides: Formed from the substitution reaction with alcohols.
Aplicaciones Científicas De Investigación
Phosphonous dibromide has several applications in scientific research, including:
Chemical Synthesis: Used as an intermediate in the synthesis of phosphorus-containing compounds, such as phosphorus mustards and heterocyclic compounds.
Biological Research: Investigated for its potential use in the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonous dibromide involves its reactivity with various substrates. For example, in the addition reaction with olefins, the compound undergoes a free-radical mechanism where both the bromine radical and the phosphorus dibromide radical are involved in the addition steps . This results in the formation of β-bromoalkylphosphonous dibromides. The oxidation of this compound to phosphonic acids involves the transfer of oxygen atoms to the phosphorus center, resulting in the formation of P=O bonds .
Comparación Con Compuestos Similares
Phosphorus Tribromide: A precursor to phosphonous dibromide, used in similar chemical reactions.
Phosphonic Acid: A product of the oxidation of this compound, used in various applications including medicine and industry.
Phosphinic Acid: Another phosphorus-containing compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its ability to form β-bromoalkylphosphonous dibromides through addition reactions with olefins. This property makes it a valuable intermediate in the synthesis of complex phosphorus-containing compounds .
Propiedades
Número CAS |
15176-93-9 |
|---|---|
Fórmula molecular |
Br2HP |
Peso molecular |
191.79 g/mol |
Nombre IUPAC |
dibromophosphane |
InChI |
InChI=1S/Br2HP/c1-3-2/h3H |
Clave InChI |
RODUORFYFAMGFU-UHFFFAOYSA-N |
SMILES canónico |
P(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
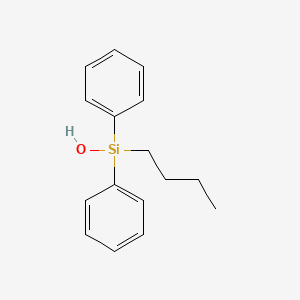
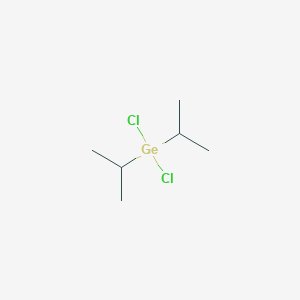
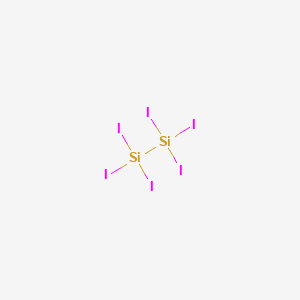
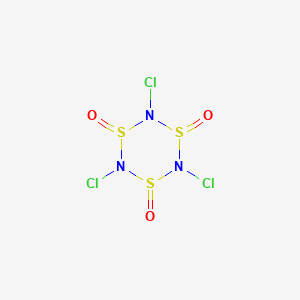
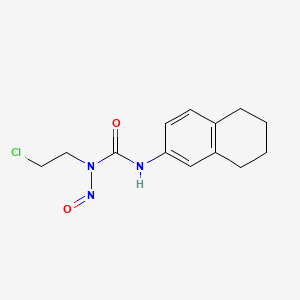

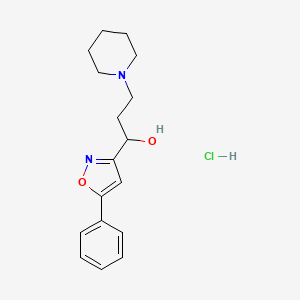


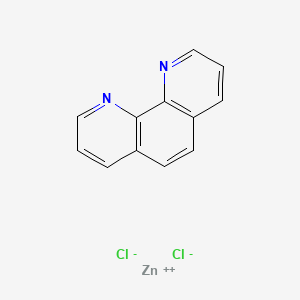
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)

